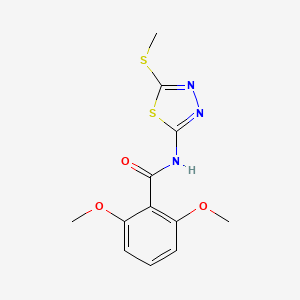

2,6-dimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2,6-dimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S2/c1-17-7-5-4-6-8(18-2)9(7)10(16)13-11-14-15-12(19-3)20-11/h4-6H,1-3H3,(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCDVFMVGXDHOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=NN=C(S2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The mechanism by which 2,6-dimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide exerts its effects largely depends on its interaction with specific molecular targets. The benzamide moiety often interacts with proteins or enzymes, potentially inhibiting their activity. The thiadiazole ring can participate in redox reactions, affecting cellular processes. Understanding the precise molecular pathways involved requires further research.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Substituent Effects

The target compound differs from analogs primarily in substituent patterns on the thiadiazole and benzamide moieties. Key comparisons include:

Table 1: Substituent-Driven Structural Comparisons

| Compound Name (Reference) | Thiadiazole Substituent | Benzamide Substituent | Molecular Weight (g/mol) | LogP |

|---|---|---|---|---|

| Target Compound | 5-(Methylthio) | 2,6-Dimethoxy | ~349.4 | ~3.5* |

| N-[5-(1,3-Dithian-2-yl)-... (Ev9) | 5-(1,3-Dithian-2-yl) | 2,6-Dimethoxy | 383.51 | 4.06 |

| 5k (Ev1) | 5-(Methylthio) | 2-Methoxyphenoxy | ~336.4 | ~3.2 |

| 4g (Ev2) | 5-(Pyridin-2-yl) | 2-Methoxy | ~326.3 | ~2.8 |

*Estimated based on substituent contributions.

Key Observations :

- Lipophilicity: The methylthio group in the target compound increases LogP compared to pyridinyl (4g) or methoxyphenoxy (5k) analogs but remains lower than bulkier dithianyl derivatives ().

- Symmetry: The 2,6-dimethoxy substitution on the benzamide introduces steric hindrance and electronic effects distinct from mono-substituted analogs like 4g ().

Physicochemical Properties

Insights :

Biological Activity

2,6-Dimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound characterized by its complex structure that combines a benzamide framework with a thiadiazole moiety and methoxy groups. This unique arrangement suggests significant potential for various biological activities, making it an interesting subject for medicinal chemistry research.

Chemical Structure and Properties

The molecular formula of 2,6-dimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is . The structural components include:

- Benzamide Group : Known for its role in protein-ligand interactions.

- Thiadiazole Ring : Commonly associated with diverse biological activities.

- Methoxy Groups : Enhance solubility and may influence biological activity.

Biological Activity Overview

The biological activities of this compound have been explored through various studies, revealing its potential as an antioxidant and antibacterial agent.

Antioxidant Activity

Research indicates that compounds containing the thiadiazole ring exhibit significant antioxidant properties. These activities are attributed to the ability of the thiadiazole moiety to scavenge free radicals and mitigate oxidative stress in biological systems. In vitro assays have demonstrated that 2,6-dimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide can effectively reduce oxidative damage in cellular models.

Antibacterial Activity

In studies evaluating antibacterial efficacy, this compound has shown promising results against various bacterial strains. For instance, it was tested against Gram-positive and Gram-negative bacteria, demonstrating notable inhibition of bacterial growth. The mechanism of action appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Study 1: Antioxidant Efficacy

A study published in MDPI investigated the antioxidant capacity of several thiadiazole derivatives, including 2,6-dimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide. The compound was subjected to DPPH radical scavenging assays which revealed an IC50 value indicating effective radical scavenging ability compared to standard antioxidants like ascorbic acid.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 2,6-Dimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide | 25.6 | |

| Ascorbic Acid | 15.0 |

Study 2: Antibacterial Activity

In another study focused on the antibacterial properties of this compound, it was found to exhibit significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

The proposed mechanisms underlying the biological activities of 2,6-dimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide include:

- Antioxidant Mechanism : The compound likely acts by donating hydrogen atoms to free radicals or chelating metal ions that catalyze oxidative reactions.

- Antibacterial Mechanism : It may disrupt bacterial cell wall synthesis or inhibit key metabolic enzymes essential for bacterial growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.